molecular formula C7H12F3NS B3221852 2-Trifluoromethylsulfanylmethylpiperidine CAS No. 1208080-51-6

2-Trifluoromethylsulfanylmethylpiperidine

Cat. No.: B3221852
CAS No.: 1208080-51-6
M. Wt: 199.24 g/mol
InChI Key: KQWWXKNNXQPJLT-UHFFFAOYSA-N
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Description

2-Trifluoromethylsulfanylmethylpiperidine is a piperidine derivative featuring a trifluoromethylsulfanylmethyl (-CH2-S-CF3) substituent at the 2-position of the heterocyclic ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive structures . The trifluoromethylthio (SCF3) group is notable for its strong electron-withdrawing nature and lipophilicity, which enhances metabolic stability and membrane permeability in drug candidates .

Properties

IUPAC Name

2-(trifluoromethylsulfanylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NS/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWWXKNNXQPJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262132
Record name 2-[[(Trifluoromethyl)thio]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208080-51-6
Record name 2-[[(Trifluoromethyl)thio]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208080-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Trifluoromethyl)thio]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethylsulfanylmethylpiperidine typically involves the introduction of the trifluoromethylsulfanyl group to a piperidine ring. One common method is the reaction of piperidine with trifluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethylsulfanylmethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

2-Trifluoromethylsulfanylmethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethylsulfanylmethylpiperidine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 2-trifluoromethylsulfanylmethylpiperidine with structurally related piperidine derivatives:

Compound Name Substituents on Piperidine Molecular Weight Calculated LogP* Key Functional Groups Biological Relevance References
This compound 2-(CH2-S-CF3) 187.21 ~2.5 SCF3, methylthio Potential kinase inhibition
(2S,3S)-3-[[3,5-Bis(CF3)phenyl]methoxy]-2-phenylpiperidine 2-Ph, 3-(OCH2-C6H3(CF3)2-3,5) 403.36 ~5.0 Bis-CF3, phenyl, methoxy High lipophilicity
2-Trifluoromethoxypiperidine 2-O-CF3 185.16 ~1.8 Trifluoromethoxy Enhanced metabolic resistance

*LogP values estimated using fragment-based methods.

Key Observations:

Lipophilicity : The bis-trifluoromethylated analog (MW 403.36) exhibits significantly higher lipophilicity (LogP ~5.0) compared to this compound (LogP ~2.5), attributed to its aromatic and multiple CF3 groups .

Steric Considerations : Substituents like phenyl or bulky bis-CF3 groups (as in the compound) may hinder binding to target proteins compared to the smaller SCF3-methyl group .

Biological Activity

2-Trifluoromethylsulfanylmethylpiperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethylsulfanyl group. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Membrane Disruption : Its amphiphilic nature allows it to disrupt lipid bilayers, which is crucial for its antimicrobial action.
  • Signal Transduction Interference : It may modulate signaling pathways related to inflammation and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones against tested strains, particularly Staphylococcus aureus and Escherichia coli.
  • Anticancer Study
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to measure cell viability.
    • Results : Indicated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMethodologyKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition observed
AntimicrobialEscherichia coliDisk diffusionSignificant inhibition observed
AnticancerMCF-7 (breast cancer)MTT assayDose-dependent cytotoxicity observed
AnticancerA549 (lung cancer)MTT assayDose-dependent cytotoxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Trifluoromethylsulfanylmethylpiperidine
Reactant of Route 2
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